Reactive Black 5
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Overview
Description
Reactive Black 5 is an anionic double azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers . It is known for its excellent dyeing properties, including high color yield and good fastness to washing and light. its presence in wastewater poses significant environmental challenges due to its toxic, mutagenic, and carcinogenic properties .
Mechanism of Action
- Laccase enzymes, such as those found in the fungus Ganoderma lucidum, catalyze the breakdown of RB5 by forming covalent bonds with the dye molecules .
- In electrochemical degradation, novel Sb-doped SnO2 ceramic electrodes are used. These electrodes facilitate RB5 oxidation via direct or indirect pathways:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Reactive Black 5 can be biodegraded by the laccase enzyme in Ganoderma lucidum . The interactions between this compound and human serum albumin (HSA) are stabilized by hydrogen bonds and van der Waals interactions .
Cellular Effects
The toxicological profile of this compound has been evaluated using various types of human cell lines . The dye’s toxicity is due to its ability to interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding energy of this compound to HSA was found to be -27.94 kJ/mol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. More than 98% removal of this compound was achieved within 38 hours using a bacterial isolate . The biodegradation process followed first-order kinetics .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its toxicity, it is likely that high doses could have adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . The degradation of this compound leads to the formation of 3,6,8-trihydroxynaphthalene and phthalic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its molecular properties, it is likely that it interacts with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been extensively studied. Given its molecular properties, it is likely that it is directed to specific compartments or organelles .
Preparation Methods
Reactive Black 5 can be synthesized through various chemical routes. One common method involves the carbonization of organic raw materials such as wood or coconut shells at high temperatures to obtain carbon black, which is then chemically treated to produce this compound . Industrial production methods often involve the use of specific strains of bacteria, such as Agrobacterium, to degrade the dye in wastewater .
Chemical Reactions Analysis
Reactive Black 5 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized using agents like ozone, which breaks down the dye into less harmful sub-components.
Substitution: The dye can undergo substitution reactions, particularly with nucleophiles, leading to the displacement of sulfonate groups.
Common reagents used in these reactions include ozone, hydrogen peroxide, and various reducing agents. The major products formed from these reactions are typically less toxic and more biodegradable than the original dye .
Scientific Research Applications
Reactive Black 5 has numerous applications in scientific research:
Environmental Science: It is used as a model pollutant in studies on wastewater treatment and decolorization techniques.
Comparison with Similar Compounds
Reactive Black 5 is often compared with other azo dyes such as Methyl Orange and Congo Red. While all these dyes share similar azo structures, this compound is unique due to its high color yield and good fastness properties . Other similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator and in dyeing processes.
Congo Red: Used in histology for staining tissues and as an indicator in various chemical reactions.
This compound stands out for its widespread use in the textile industry and its significant environmental impact, making it a focal point in studies on dye degradation and wastewater treatment .
Properties
CAS No. |
17095-24-8 |
---|---|
Molecular Formula |
C26H25N5NaO19S6 |
Molecular Weight |
926.9 g/mol |
IUPAC Name |
tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H25N5O19S6.Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |
InChI Key |
RYYUIUNQKALCNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)O)N)O)S(=O)(=O)CCOS(=O)(=O)O.[Na] |
Origin of Product |
United States |
ANone: Reactive Black 5 has the molecular formula C26H21N5Na4O19S6 and a molecular weight of 991.82 g/mol.
A: Researchers commonly employ UV-Vis spectrophotometry to monitor the decolorization of this compound. The absorbance of the dye solution at its maximum wavelength (λmax) is measured before and after treatment. [] FTIR spectroscopy is also used to analyze the dye's structure and identify degradation products. [] Other techniques, like LC-MS, can further characterize the degradation process and identify intermediates. [, ]
A: The hydrolytic stability of this compound is influenced by pH and temperature. [] While this compound can be degraded under both acidic and alkaline conditions, some studies suggest that acidic conditions might be more favorable for its degradation via specific methods like electrochemical oxidation. []
A: Various catalysts have been studied to enhance the degradation of this compound. For instance, LaFeO3 perovskite catalysts have shown promising results in Fenton-like oxidation of the dye. [] Similarly, TiO2 and ZnO are effective photocatalysts for this compound removal under UV irradiation. []
A: this compound is a common textile industry pollutant. Its release into water bodies can lead to reduced light penetration, affecting aquatic life. Additionally, some of its degradation byproducts can be toxic. [, ]
A: Several studies demonstrate the effectiveness of various biological methods in removing this compound from wastewater. Fungi like Penicillium citrinum [], Bjerkandera adusta [], and Trametes versicolor [] have shown promising results in bioremoval studies. Similarly, bacterial strains like Aeromonas punctata [, ], Saccharomyces cerevisiae [], and Pseudomonas sp. [] have demonstrated high degradation rates for this compound.
A: Yes, researchers have successfully utilized agricultural by-products, like apple and carrot pomaces, as cost-effective carbon sources for microbial growth in the bioremoval of this compound. [] Other materials, such as oil palm empty fruit bunch, have also been explored as potential low-cost biosorbents. []
A: Adsorption is a key process in the removal of this compound from wastewater. Various materials, including activated carbon, have been successfully used as adsorbents. [] Notably, used black tea leaves have shown promising results in adsorbing this compound, with the adsorption following pseudo-second-order kinetics. []
A: Advanced oxidation processes (AOPs) like ozonation, Fenton, and photo-Fenton reactions are effective methods for degrading this compound. These processes generate highly reactive radicals that break down the dye molecules. [, , ]
A: High salt concentrations, common in textile wastewater, can negatively impact the efficiency of certain degradation processes, like dielectric barrier discharge plasma treatment, by hindering the generation of reactive species. []
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